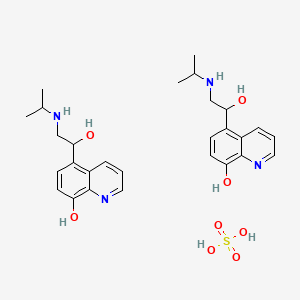

![molecular formula C17H26N4O3 B1680469 N-[2-[1-(6-甲基-2-吡啶基)-4-哌啶基]乙基]氨基甲酸甲酯 2-(甲基氨基)-2-氧代乙酯 CAS No. 792236-07-8](/img/structure/B1680469.png)

N-[2-[1-(6-甲基-2-吡啶基)-4-哌啶基]乙基]氨基甲酸甲酯 2-(甲基氨基)-2-氧代乙酯

描述

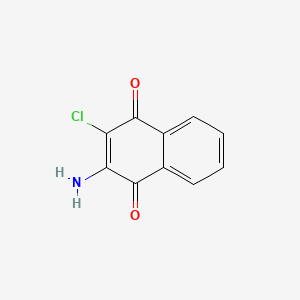

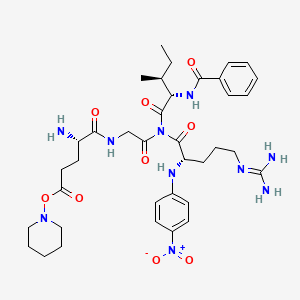

The compound “N-[2-[1-(6-Methyl-2-pyridinyl)-4-piperidinyl]ethyl]carbamic acid 2-(methylamino)-2-oxoethyl ester” is a complex organic molecule. It contains a pyridine ring, which is a common structural motif in natural products . The pyridine core ranks second out of the most used heterocycles in medicinal compounds .

Synthesis Analysis

The synthesis of pyridine-containing biaryls is challenging, particularly at the 2-position. In transition-metal-catalysed coupling chemistry, the use of 2-pyridyl derivatives as nucleophilic coupling partners has proved notoriously difficult in traditional cross-coupling reactions . A series of novel compounds bearing imidazo[2,1-b]thiazole scaffolds were designed and synthesized based on the optimization of the virtual screening hit compound N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (5a), and tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 .Molecular Structure Analysis

The molecular formula of the compound is C13H19N3O3 . The structure features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Physical And Chemical Properties Analysis

The molecular weight of the compound is 265.31 g/mol . Other computed properties include a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, a rotatable bond count of 5, and a topological polar surface area of 63.7 Ų .科学研究应用

双功能毒蕈碱受体拮抗剂和 β2 肾上腺素能受体激动剂

一种与 N-[2-[1-(6-甲基-2-吡啶基)-4-哌啶基]乙基]氨基甲酸甲酯 2-(甲基氨基)-2-氧代乙酯结构相似的分子,名为 THRX-198321,对毒蕈碱乙酰胆碱受体 (mAChR) 和 β2 肾上腺素能受体 (β2AR) 分别表现出高亲和力和有效的拮抗剂和激动剂活性。它在这些受体的结合口袋中展示了独特的多价双峰定向,表明了一种针对呼吸道疾病的治疗剂开发的新方法 (Steinfeld 等人,2011).

α-氨基 β-氧代酯的合成

结构相关的化合物 N-取代的 α-氨基 β-氧代酯可以由 β-烯胺酯合成,为这些官能团提供了直接的途径。这种合成对于开发药理活性分子或有机化学中的中间体至关重要 (Felice 等人,1999).

透皮渗透促进剂

己酸的酯和酰胺用叔氨基取代后,显示出显着的透皮渗透促进剂活性。这表明它们在增强药物的皮肤吸收方面的潜在应用,有可能提高透皮治疗系统的疗效 (Farsa 等人,2010).

抗菌活性

某些吡啶和哌啶衍生化合物表现出显着的抗菌活性,表明它们可用作潜在的抗菌剂。这些化合物的结构框架,包括与 N-[2-[1-(6-甲基-2-吡啶基)-4-哌啶基]乙基]氨基甲酸甲酯 2-(甲基氨基)-2-氧代乙酯类似的化合物,可以作为开发新抗生素或消毒剂的基础 (Al-Omar 等人,2010).

未来方向

The compound and its derivatives could be further explored for their potential applications in various fields such as medicinal chemistry, given the importance of pyridine derivatives in drug discovery . Further studies could also focus on improving the synthesis methods and understanding the biological activity of this compound.

属性

IUPAC Name |

[2-(methylamino)-2-oxoethyl] N-[2-[1-(6-methylpyridin-2-yl)piperidin-4-yl]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O3/c1-13-4-3-5-15(20-13)21-10-7-14(8-11-21)6-9-19-17(23)24-12-16(22)18-2/h3-5,14H,6-12H2,1-2H3,(H,18,22)(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYCMGWPPRTNKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)N2CCC(CC2)CCNC(=O)OCC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-[1-(6-Methyl-2-pyridinyl)-4-piperidinyl]ethyl]carbamic acid 2-(methylamino)-2-oxoethyl ester | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(5S,6S)-6-Acetyloxy-11-methoxy-2,7,7-trimethyl-13-oxo-8-oxa-2-azapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(22),3,9,11,14,16,18,20-octaen-5-yl] acetate](/img/structure/B1680390.png)

![N-[2-[5-methoxy-2-[(3-methoxyphenyl)methyl]-1-benzofuran-3-yl]ethyl]acetamide](/img/structure/B1680391.png)

![2,6-ditert-butyl-4-[(E)-(2-ethyl-1,1-dioxo-1,2-thiazolidin-5-ylidene)methyl]phenol](/img/structure/B1680393.png)

![2-[(4-Methylphenyl)sulfonyl]-5-nitrofuran](/img/structure/B1680394.png)

![Naphtho[2,3-f]quinoxaline-7,12-dione](/img/structure/B1680397.png)